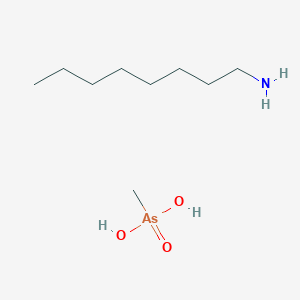

Octylammonium methanearsonate

Description

Properties

CAS No. |

6379-37-9 |

|---|---|

Molecular Formula |

C9H24AsNO3 |

Molecular Weight |

269.21 g/mol |

IUPAC Name |

methylarsonic acid;octan-1-amine |

InChI |

InChI=1S/C8H19N.CH5AsO3/c1-2-3-4-5-6-7-8-9;1-2(3,4)5/h2-9H2,1H3;1H3,(H2,3,4,5) |

InChI Key |

ZQNCPBWKWATILB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN.C[As](=O)(O)O |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Methodologies for Octylammonium Methanearsonate

Established Synthetic Pathways for Methanearsonate Classes

The synthesis of the methanearsonate anion is a foundational step in producing various methanearsonate salts. Industrial production of sodium salts of methanearsonic acid, such as monosodium methanearsonate (MSMA) and disodium (B8443419) methanearsonate (DSMA), provides a well-established pathway. epa.gov This process typically begins with arsenic(III) oxide as the arsenic source. usa-journals.com

A historically significant method for creating the carbon-arsenic bond is the Meyer reaction, which involves the alkylation of arsenous acid with an alkyl iodide. wikipedia.org In a large-scale industrial context, the synthesis of DSMA is often achieved through a two-step process: epa.gov

Formation of Sodium Arsenite: Arsenic trioxide (As₂O₃) is treated with sodium hydroxide (B78521) (NaOH) to form sodium arsenite (Na₃AsO₃).

Methylation: The resulting sodium arsenite is then methylated using a reagent like methyl chloride (CH₃Cl) to yield disodium methanearsonate (DSMA). epa.gov

From DSMA, methanearsonic acid (MAA) or its monosodium salt (MSMA) can be produced by controlled acidification with a strong acid, such as sulfuric acid. epa.gov This methanearsonic acid is the key precursor for producing other methanearsonate salts, including octylammonium methanearsonate. epa.govusa-journals.com

| Step | Reactants | Product | Reaction Description |

|---|---|---|---|

| 1 | Arsenic Trioxide (As₂O₃), Sodium Hydroxide (NaOH) | Sodium Arsenite (Na₃AsO₃) | Basification of arsenic source. epa.gov |

| 2 | Sodium Arsenite (Na₃AsO₃), Methyl Chloride (CH₃Cl) | Disodium Methanearsonate (DSMA) | Methylation of the arsenite. epa.gov |

| 3 | Disodium Methanearsonate (DSMA), Sulfuric Acid (H₂SO₄) | Methanearsonic Acid (MAA) / MSMA | Acidification to form the free acid or monosodium salt. epa.gov |

Specific Synthesis Protocols and Variations for Octylammonium Methanearsonate

The direct synthesis of octylammonium methanearsonate involves the stoichiometric reaction of its constituent acid and base components.

The synthesis is a classic acid-base neutralization reaction. The two primary precursors are:

Methanearsonic acid (CH₃AsO(OH)₂): A moderately strong organoarsenic acid. smolecule.comnih.gov

1-Octanamine (CH₃(CH₂)₇NH₂), or octylamine (B49996): An aliphatic primary amine that acts as the base.

The reaction involves the proton transfer from the hydroxyl groups of methanearsonic acid to the amino group of octylamine, forming the octylammonium cation and the methanearsonate anion.

Reaction: CH₃AsO(OH)₂ + CH₃(CH₂)₇NH₂ → [CH₃(CH₂)₇NH₃]⁺[CH₃AsO(OH)O]⁻

Optimization of this synthesis requires careful control over several parameters:

Stoichiometry: A 1:1 molar ratio of methanearsonic acid to octylamine is crucial for ensuring complete salt formation and avoiding impurities from unreacted precursors.

Solvent: A solvent that can dissolve both precursors is necessary. Given the polar nature of the acid and the largely nonpolar character of the amine, a polar organic solvent might be employed.

Temperature: The reaction is typically exothermic. Temperature control may be necessary to prevent side reactions or decomposition, although the salt itself is relatively stable. nih.gov

Following the reaction, the resulting octylammonium methanearsonate salt must be isolated and purified. Standard laboratory techniques for salt purification are applicable.

Precipitation/Crystallization: If the salt is insoluble in the reaction solvent at lower temperatures, it can be crystallized by cooling the solution. Alternatively, if the product is soluble, a non-solvent can be added to precipitate the salt, which can then be collected by filtration. nih.gov

Solvent Extraction: This technique can be used to separate the desired salt from unreacted starting materials or byproducts based on their differing solubilities in two immiscible liquid phases. nih.gov

Chromatography: For high-purity samples, techniques like ion-exchange chromatography can be employed to separate the target compound from other ionic or non-ionic impurities. inchem.org

Washing: The crude, isolated product can be washed with a solvent in which it has low solubility to remove residual impurities before final drying.

Strategies for Structural Modification and Derivatization in Research Contexts

Structural modification of octylammonium methanearsonate can be approached by altering either the cationic or anionic component. Such derivatization is often performed to study structure-activity relationships or to modify the compound's properties for analytical purposes, such as enhancing volatility for gas chromatography (GC) analysis. researchgate.net

Cation Modification: The octylammonium cation can be readily modified by starting the synthesis with a different amine. Using primary amines with varying alkyl chain lengths (e.g., dodecylamine) or branched structures can systematically alter the lipophilicity and steric bulk of the resulting salt. epa.gov

Anion Modification: The methanearsonate anion offers several sites for derivatization.

Esterification: The remaining acidic proton on the anion can be reacted to form an ester.

Thiolation: Organoarsenic compounds are known to react with thiol-containing reagents. researchgate.net For example, derivatization with compounds like 1,3-propanedithiol (B87085) can create cyclic dithiaarsenanes, which are more volatile and suitable for GC-MS analysis. deswater.com

Ligand Exchange: The entire methanearsonate anion could be replaced with other organoarsonates, such as phenylarsonic acid, to investigate the electronic effects of different organic groups attached to the arsenic atom. usa-journals.com

| Component | Strategy | Reagents/Approach | Purpose |

|---|---|---|---|

| Cation | Alkyl Chain Variation | Use alternative amines (e.g., hexylamine, dodecylamine) in synthesis. epa.gov | Modify lipophilicity and steric properties. |

| Anion | Thiolation | React with dithiols (e.g., 1,3-propanedithiol). deswater.com | Increase volatility for GC-MS analysis. |

| Anion | Esterification | React with an alcohol under esterification conditions. | Modify polarity and study reactivity. |

| Anion | Functional Group Exchange | Synthesize with different arsonic acids (e.g., phenylarsonic acid). usa-journals.com | Investigate electronic and structural effects. |

Stereochemical Considerations and Enantiomeric Synthesis Approaches

Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. researchgate.net The parent compound, octylammonium methanearsonate, is achiral as neither the octylammonium cation nor the methanearsonate anion possesses a chiral center. The arsenic atom in the methanearsonate anion is tetrahedral, but it is not a stereocenter because two of its substituents (the oxygen atoms) are equivalent. researchgate.netcdnsciencepub.com

However, chirality can be introduced into the structure through targeted synthesis. Enantioselective synthesis is a key process for producing specific stereoisomers, which is particularly important when different enantiomers have different biological activities. wikipedia.org

Chiral Cation: The most direct approach to introduce chirality is through "chiral pool synthesis," which uses a readily available chiral starting material. wikipedia.org Instead of achiral 1-octanamine, a chiral amine such as (R)- or (S)-2-aminooctane could be used. The reaction with achiral methanearsonic acid would produce a pair of diastereomeric salts, each containing a single enantiomer of the amine. This strategy is widely used in the synthesis of chiral amines and their derivatives. nih.govsigmaaldrich.com

Chiral Anion: Creating a chiral center at the arsenic atom is more complex. It would require the arsenic atom to be bonded to four different substituents. researchgate.netrsc.org For example, reacting methanearsonic acid to form a chiral ester or amide derivative, such as CH₃(OR)As(O)OH where R is a chiral group, could theoretically create a chiral arsenic center. The resolution of such racemic arsenic compounds into individual enantiomers has been a subject of stereochemical research. rsc.org Biocatalytic methods using engineered enzymes are also emerging as a powerful tool for creating chiral centers, including the formation of C-N bonds for chiral amine synthesis. nih.govrochester.edu

While octylammonium methanearsonate itself is achiral, these synthetic strategies highlight the potential for creating chiral analogues for advanced research in stereochemistry and materials science.

Environmental Biogeochemistry and Transformation Pathways of Octylammonium Methanearsonate

Abiotic Transformation Mechanisms in Environmental Matrices

The abiotic transformation of octylammonium methanearsonate is influenced by several environmental factors, including sunlight, water, and interactions with minerals. These processes can lead to the degradation and speciation of the methanearsonate component.

Advanced oxidation processes (AOPs), involving reactive oxygen species like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), have been shown to enhance the degradation of organoarsenicals. mdpi.comresearchgate.net These reactive species can attack the arsenic-carbon bond, leading to the mineralization of the organic component and the release of inorganic arsenic. acs.orgnih.gov The kinetics of photochemical degradation are influenced by factors such as pH, the presence of photosensitizers, and the specific organoarsenic compound. acs.orgresearchgate.net For instance, the degradation rate of roxarsone (B1679585) via UV/chlorine treatment was found to be maximal at a pH of 7.5 due to the increased formation of reactive chlorine species. acs.orgnih.gov

Table 1: Factors Influencing Photochemical Degradation of Organoarsenicals

| Factor | Effect on Degradation | Reference |

| UV Irradiation | Initiates cleavage of the C-As bond. | mdpi.comacs.orgnih.gov |

| Reactive Oxygen Species (e.g., •OH, SO₄•⁻) | Enhance degradation and mineralization. | mdpi.comresearchgate.net |

| pH | Influences the formation and reactivity of radical species. | acs.orgresearchgate.net |

| Photosensitizers | Can accelerate the rate of photolysis. | mdpi.com |

The methanearsonate anion, the active component of octylammonium methanearsonate, is reported to be stable to hydrolysis under typical environmental conditions. nih.govepa.govnih.gov This stability means that the compound does not readily break down in water through simple hydrolytic reactions. However, it is noted that disodium (B8443419) methylarsonate (B1206947), a related compound, can be decomposed by strong oxidizing and reducing agents. nih.gov While stable at neutral pH, some degradation of disodium methylarsonate (15% after 30 days) has been observed at pH 5.

Arsenic is a redox-sensitive element, and its speciation, mobility, and toxicity are heavily influenced by the prevailing redox conditions. researchgate.net The methanearsonate component of octylammonium methanearsonate contains arsenic in the pentavalent state (As(V)). In the environment, this can be subject to reduction to the more toxic trivalent form, methylarsonous acid (MAs(III)). researchgate.netnih.gov Conversely, As(III) species can be oxidized to As(V) forms. researchgate.netnih.gov

These redox transformations are often mediated by microorganisms, but abiotic processes can also play a role. researchgate.netnih.gov For example, As(III) can be oxidized by manganese oxides. researchgate.net The redox potential (pe) and pH of the environment are critical factors controlling arsenic speciation. researchgate.netnih.gov Under oxic (oxidizing) conditions, As(V) species are generally dominant, while under anoxic (reducing) conditions, As(III) species are more prevalent and tend to be more mobile. nih.gov The biogeochemical cycles of other elements, such as iron, sulfur, and nitrogen, are often coupled with the arsenic cycle, further influencing its speciation and mobility. nih.gov

The methanearsonate anion can interact strongly with mineral surfaces in soil and sediment, a process that significantly affects its mobility and bioavailability. oup.comnih.gov Sorption to iron and aluminum (hydr)oxides is a key mechanism for the sequestration of methanearsonate in soils. oup.comresearchgate.net This interaction is a biphasic process, with an initial rapid sorption phase followed by a slower sequestration over time. oup.com Once sequestered, the arsenical becomes less accessible to microorganisms and less likely to be leached into groundwater. oup.comnih.gov

The strength of the sorption depends on factors such as soil pH, the mineral composition of the soil, and the presence of competing ions like phosphate (B84403), which can displace adsorbed arsenicals. oup.comresearchgate.netmdpi.com Studies have shown that monomethylarsonic acid (MMA) forms inner-sphere complexes with mineral surfaces. researchgate.netnih.gov The nature of these surface complexes is crucial for understanding the binding mechanisms and the potential for remobilization. nih.govcdnsciencepub.com

Table 2: Factors Affecting Methanearsonate Interaction with Mineral Surfaces

| Factor | Influence on Interaction | Reference |

| Iron and Aluminum Oxides | Primary sorbents for methanearsonate in soil. | oup.comresearchgate.net |

| Soil pH | Affects the surface charge of minerals and the speciation of arsenicals. | oup.comnih.gov |

| Phosphate | Competes with arsenicals for sorption sites, potentially leading to desorption. | researchgate.netmdpi.com |

| Clay Content | Higher clay content can lead to more rapid sorption. | researchgate.net |

Biotic Transformation Mechanisms by Microbial Systems

Microorganisms play a critical role in the transformation of organoarsenicals in the environment. nih.govnih.gov These biotic processes can alter the chemical form of methanearsonate, impacting its toxicity and mobility.

A key biotic transformation pathway for methanearsonate is microbial demethylation, which leads to the formation of inorganic arsenic. nih.govacs.org This process has been observed in soil microbial communities and is often a two-step process. nih.gov First, the pentavalent methylarsonic acid (MAs(V)) is reduced to the trivalent form, methylarsonous acid (MAs(III)), by certain bacteria, such as species of Burkholderia. nih.gov Subsequently, other microorganisms, like species of Streptomyces, can demethylate MAs(III) to produce inorganic arsenite (As(III)). nih.gov

This demethylation is significant because it transforms the organic arsenical into a more toxic inorganic form. nih.gov The process is influenced by the availability of nutrients and the specific microbial populations present in the soil. oup.comnih.gov Some microorganisms, such as Pseudomonas species, have also been identified as capable of demethylating monosodium methanearsonate. acs.org

Table 3: Microbial Genera Involved in Methanearsonate Transformation

| Microbial Genus | Transformation Process | Reference |

| Burkholderia | Reduction of MAs(V) to MAs(III) | nih.gov |

| Streptomyces | Demethylation of MAs(III) to As(III) | nih.gov |

| Pseudomonas | Demethylation of monosodium methanearsonate | acs.org |

Enzymatic Cleavage of Carbon-Arsenic Bonds (e.g., ArsI Pathway Homologs)

The biotransformation of organoarsenical compounds, including the methanearsonate component of octylammonium methanearsonate, is critically dependent on the microbial cleavage of the stable carbon-arsenic (C-As) bond. A key enzymatic pathway responsible for this degradation is catalyzed by the C-As lyase, ArsI. pnas.orgpnas.org

ArsI is a non-heme, iron-dependent dioxygenase that has been identified in a variety of aerobic bacteria. pnas.orgnih.gov The enzyme specifically acts on trivalent organoarsenicals. nih.gov Therefore, pentavalent methanearsonate must first be reduced to its trivalent form, methylarsonous acid (MAs(III)), by other microorganisms within the community. pnas.orgnih.gov Once MAs(III) is formed, the ArsI enzyme catalyzes the oxygen-dependent cleavage of the C-As bond. researchgate.net This reaction incorporates one oxygen atom from dioxygen (O₂) into the carbon atom and the other onto the arsenic atom, resulting in the formation of inorganic arsenite (As(III)) and, presumably, formaldehyde (B43269) as the organic product. pnas.org

The gene encoding this enzyme, arsI, is often located on an arsenic resistance (ars) operon, indicating that its function is a detoxification mechanism for the bacteria. pnas.orgnih.gov Heterologous expression of the arsI gene in arsenic-sensitive strains of Escherichia coli has been shown to confer resistance to MAs(III), confirming its role in detoxification. pnas.orgpnas.org The ArsI enzyme is not limited to simple methylated arsenicals; it can also cleave the C-As bond in more complex aromatic organoarsenicals, such as the trivalent form of roxarsone. pnas.orgnih.gov The discovery of ArsI and its homologs, which are widely distributed in prokaryotes, points to a significant and previously unknown microbial impact on the global arsenic biogeocycle. pnas.orgnih.gov

Table 1: Kinetic Parameters of Purified ArsI Enzyme for Trivalent Organoarsenicals

| Substrate | Km (μM) | kcat (min-1) | Source |

|---|---|---|---|

| Methylarsonous Acid (MAs(III)) | 2.9 ± 0.8 | 0.25 ± 0.02 | pnas.org |

| Trivalent Roxarsone (Rox(III)) | 6.4 ± 1.7 | 0.22 ± 0.04 | pnas.org |

Identification and Characterization of Microbial Metabolites

The microbial degradation of organoarsenicals like octylammonium methanearsonate results in the formation of various metabolites. The primary transformation of the methanearsonate moiety involves the cleavage of the carbon-arsenic bond, leading to the formation of inorganic arsenic species. researchgate.netethz.ch

For the methanearsonate component, the enzymatic action of C-As lyases like ArsI transforms the trivalent intermediate (MAs(III)) into inorganic arsenite (As(III)). pnas.orgnih.gov This As(III) is more toxic and mobile than its pentavalent precursor. nih.gov In some microbial systems, arsenite can be further oxidized to arsenate (As(V)) by enzymes such as arsenite oxidase, which serves as a detoxification step for the microorganism. ethz.ch Conversely, some bacteria can reduce arsenate back to arsenite. ethz.ch

In addition to inorganic arsenic, the breakdown of the organic part of the molecule yields other metabolites. For methylarsonate, the predicted organic product following C-As bond cleavage is formaldehyde. pnas.org For more complex organoarsenicals like roxarsone, the degradation by ArsI has been shown to yield 2-nitrohydroquinone alongside As(III). nih.gov While specific studies on the complete breakdown of the octylammonium cation in this context are not detailed in the reviewed literature, it is known that microbes in landfill environments produce organic acids as common metabolites during anaerobic metabolism. google.com The ultimate fate of the octylammonium component would depend on the specific metabolic capabilities of the microbial communities present. Furthermore, under certain conditions, microbial activity can lead to the production of volatile arsenicals, such as trimethylarsine, which was observed when fungi were cultured with sodium methanearsonate. nih.gov

Influence of Microbial Community Structure on Transformation Rates

The transformation of organoarsenicals in the environment is rarely the work of a single microbial species but rather the result of complex interactions within a microbial community. frontiersin.orggrantome.com The structure and diversity of this community have a profound influence on the rate and extent of degradation. researchgate.netiheg.org.cn

Studies on soils contaminated with the organoarsenical roxarsone have demonstrated that the microbial community structure changes significantly as the compound is degraded. researchgate.netiheg.org.cn In one column experiment, roxarsone was completely transformed within seven days, with As(III) and As(V) as the main products. researchgate.netiheg.org.cn High-throughput sequencing revealed that specific bacterial strains became dominant during this process, indicating their critical role in the degradation pathway. researchgate.net For example, a bacterial strain identified as norank_f__Family_XVIII was found to be strongly associated with the degradation of roxarsone to As(III). researchgate.net This illustrates that the presence and abundance of key microbial populations are determining factors for the transformation rates of organoarsenicals. grantome.comgrantome.com

Environmental Mobility and Distribution Research

Adsorption and Desorption Equilibria in Soil and Sediment

The mobility of octylammonium methanearsonate in the subsurface is largely controlled by its adsorption and desorption characteristics in soil and sediment. These processes are influenced by the chemical properties of the compound and the physical-chemical properties of the soil, such as pH, clay content, and organic matter. msss.com.myecetoc.org

Octylammonium methanearsonate is an ionic compound composed of a cation (octylammonium) and an anion (methanearsonate). This structure suggests that its interaction with soil particles will be complex. The cationic octylammonium portion can bind electrostatically to negatively charged sites on clay minerals and organic matter. ecetoc.org The anionic methanearsonate portion will compete with other anions like phosphate for adsorption sites on iron and aluminum oxides and the edges of clay minerals. epri.com

Studies on other herbicides show that soil properties are key predictors of adsorption. For the herbicide glufosinate (B12851) ammonium (B1175870), adsorption was positively correlated with clay content, with mineral soils showing higher adsorption than peat soils. msss.com.my For weak acid herbicides, adsorption generally decreases as soil pH increases because the molecule becomes more anionic and is repelled by negatively charged soil surfaces. ecetoc.org Conversely, for basic compounds that become more cationic at lower pH, adsorption can increase with decreasing pH. ecetoc.org The adsorption-desorption process for many herbicides exhibits hysteresis, meaning the compound does not desorb as readily as it adsorbs, which can be influenced by the amount of organic matter in the sediment. nih.gov Research on a pesticide formulation containing arsenic found that it leached more in sandy soil compared to loamy soil, highlighting the importance of soil texture. epa.gov

Leaching Potential and Groundwater Transport Modeling

The potential for octylammonium methanearsonate to leach from the soil surface and contaminate groundwater is a significant environmental concern. This potential is governed by its persistence, its adsorption-desorption behavior, and the hydrogeological characteristics of the site. google.comgrantome.com Compounds that are water-soluble and weakly adsorbed to soil particles have a higher potential to be transported downwards with infiltrating water. usda.gov

To predict the movement of contaminants like arsenicals through the subsurface, numerical modeling is often employed. renuwit.orgnih.gov Groundwater flow and transport models such as MODFLOW and MT3D are used to simulate the movement of water and dissolved chemicals. nih.govresearchgate.net These models integrate data on hydraulic conductivity, aquifer thickness, recharge rates, and the chemical's interaction with the aquifer material (e.g., adsorption). renuwit.orgresearchgate.net

For arsenic, fate and transport modeling is particularly complex due to its multiple speciation states (e.g., arsenite and arsenate) and its sensitivity to geochemical conditions like pH and redox potential. epri.com Coupled geochemical and transport models are considered superior for simulating arsenic mobility because they can account for changes in speciation and competitive adsorption. epri.com Such models have been used to simulate key processes, including the conversion between trivalent and pentavalent arsenic and their adsorption to the aquifer matrix. epri.com These modeling approaches are essential tools for assessing the risk of groundwater contamination by organoarsenicals and for designing potential remediation strategies. nih.govconfex.com

Volatilization Pathways and Atmospheric Dispersion

Volatilization, the process of a chemical converting into a gaseous form, represents another potential pathway for the environmental distribution of arsenicals derived from octylammonium methanearsonate. While the parent compound itself is a salt with low volatility, its microbial degradation products can be volatile. nih.govusda.gov

Research has shown that several species of fungi, such as those from the genera Aspergillus and Penicillium, can methylate inorganic arsenic and simple organoarsenicals to produce volatile trimethylarsine, a gas with a characteristic garlic-like odor. nih.gov This biogenic volatilization can serve as a mechanism for the loss of arsenic from soil and water to the atmosphere. epa.gov

Once in the atmosphere, the transport and spread of these volatile arsenicals are governed by atmospheric dispersion. wikipedia.orgscispace.com Atmospheric dispersion modeling uses mathematical simulations to predict how pollutants move in the atmosphere based on factors like wind speed and direction, atmospheric stability, and the height of the atmospheric mixing layer. wikipedia.orgscispace.com These models are crucial for estimating downwind concentrations of airborne toxins and assessing potential exposure risks. wikipedia.org Although arsenic may be present in volcanic emissions, it is typically oxidized rapidly in the air to a particulate form that is less likely to penetrate plant cuticles and is subject to deposition. nih.gov

Factors Governing Environmental Fate (e.g., pH, Temperature, Organic Carbon Content)

The environmental persistence, transformation, and mobility of octylammonium methanearsonate are dictated by a complex interplay of physicochemical and biological factors. The active component of octylammonium methanearsonate is the monoammonium methanearsonate (MMA) ion. taylorfrancis.com Much of the understanding of its environmental behavior is derived from studies on similar methanearsonate herbicides, such as monosodium methanearsonate (MSMA), which also releases the MMA ion. nih.gov The key factors influencing the environmental fate of the methanearsonate moiety are soil pH, ambient temperature, and the organic carbon content of the soil.

pH: The pH of the soil and water significantly influences the sorption and availability of methanearsonate. In most environmental conditions, MMA exists as an anion. nih.gov The sorption of MMA to soil particles, particularly those with iron and aluminum oxides, is a critical process controlling its mobility. researchgate.net Changes in pH can alter the surface charge of these soil minerals and the speciation of the arsenical, thereby affecting adsorption-desorption equilibria. While specific studies on octylammonium methanearsonate are limited, research on MSMA indicates that the availability of MMA for microbial transformation and leaching is pH-dependent. nih.govnih.gov For instance, the determination of arsenic speciation in water, which is crucial for understanding its mobility, is commonly regulated by factors including pH. nih.gov

Temperature: Temperature plays a crucial role in the environmental fate of methanearsonate, primarily by influencing the rate of microbial activity. epa.gov The degradation of organic arsenicals in the soil is largely a microbially mediated process. epa.govnih.gov Higher temperatures generally increase the metabolic rates of microorganisms, leading to faster degradation of methanearsonate. epa.gov Studies on MSMA have shown that its effectiveness and subsequent breakdown are temperature-dependent, with warmer conditions promoting more rapid control of target weeds and, by extension, faster environmental dissipation. epa.gov Conversely, lower temperatures can significantly slow down the degradation process, potentially leading to longer persistence in the environment. epa.gov

The following table summarizes the influence of these key factors on the environmental fate of methanearsonate, the active component of octylammonium methanearsonate.

| Factor | Influence on Environmental Fate of Methanearsonate | Research Findings |

| pH | Affects sorption to soil minerals and chemical speciation, influencing mobility and bioavailability. nih.govnih.gov | The speciation and mobility of arsenic in aquifers are regulated by pH, among other factors like redox conditions and biological activity. nih.gov |

| Temperature | Governs the rate of microbial degradation. epa.gov | Higher temperatures increase the rate of control of weeds by MSMA, suggesting faster breakdown. Low temperatures decrease its effectiveness. epa.gov |

| Organic Carbon Content | Influences sorption and serves as a nutrient source for degrading microorganisms. researchgate.netepa.gov | The rate of MSMA decomposition (CO2 evolution) is proportional to the organic matter content of the soil. epa.gov The addition of peat to soil media enhances arsenic retention and affects species transformation. nih.gov |

Speciation Analysis of Arsenic During Environmental Cycling

The environmental transformation of octylammonium methanearsonate results in the formation of various arsenic species, each with distinct mobility and toxicity. Therefore, speciation analysis, which is the identification and quantification of individual arsenic compounds, is critical for assessing the environmental impact and understanding the biogeochemical cycling of arsenic released from this herbicide. nih.govresearchgate.net

Upon introduction into the environment, the methanearsonate component of octylammonium methanearsonate can undergo microbially mediated transformations. These include demethylation to form more toxic inorganic arsenic species, such as arsenate (As(V)) and arsenite (As(III)), and further methylation to form dimethylarsinic acid (DMA). nih.govresearchgate.netnih.gov Consequently, environmental samples (soil, water, sediment) may contain a mixture of these arsenic species. nih.gov

A variety of advanced analytical techniques are employed for arsenic speciation analysis. The most widely used and gold-standard method is the coupling of a separation technique, such as high-performance liquid chromatography (HPLC), with a highly sensitive element-specific detector, most commonly inductively coupled plasma mass spectrometry (ICP-MS). nih.govrsc.orgrsc.org This hyphenated technique, HPLC-ICP-MS, allows for the effective separation of different arsenic species followed by their highly sensitive and accurate quantification. nih.gov

Other chromatographic techniques, such as ion exchange chromatography and ion-pair chromatography, are also frequently used for the separation of arsenic species. rsc.orgtandfonline.com Detection can also be achieved with other methods like hydride generation atomic fluorescence spectrometry (HG-AFS) or atomic absorption spectrometry (AAS). nih.govrsc.org Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, though it often requires the arsenic species to be converted into volatile derivatives before analysis. nih.gov

Studies investigating the fate of the related herbicide MSMA in golf course greens have successfully used HPLC-HG-AFS to identify and quantify the co-occurrence of four key arsenic species in percolating water: MMA, DMA, As(V), and As(III). nih.gov The detection limits for these methods are typically in the low microgram per liter (µg/L) range, which is essential for monitoring environmentally relevant concentrations. nih.govrsc.orgnih.gov

The table below provides an overview of the primary analytical techniques used for arsenic speciation in environmental samples.

| Analytical Technique | Principle | Common Arsenic Species Detected | Detection Limits (approx.) |

| HPLC-ICP-MS | Liquid chromatography separates species, which are then detected by inductively coupled plasma mass spectrometry. nih.govrsc.org | As(III), As(V), MMA, DMA, and others. researchgate.net | < 1 µg/L. nih.gov |

| HPLC-HG-AFS | Liquid chromatography separation followed by hydride generation and atomic fluorescence spectrometry detection. nih.gov | As(III), As(V), MMA, DMA. nih.gov | 1 - 1.5 µg/L. nih.gov |

| GC-MS | Gas chromatography separates volatile derivatives of arsenic species, which are then detected by mass spectrometry. nih.gov | Volatilizable arsenic species. nih.gov | Varies with derivatization method. |

| Ion Chromatography (IC) | Separates ions based on their affinity to an ion exchanger, often coupled with ICP-MS or other detectors. rsc.org | As(III), As(V), MMA, DMA. rsc.org | Varies with detector. |

Advanced Analytical Methodologies for Detection and Characterization of Octylammonium Methanearsonate

Chromatographic Separation Techniques for Speciation and Quantification

Chromatographic methods are essential for separating octylammonium methanearsonate from other compounds in a sample, a process known as speciation, which is crucial for accurate quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and widely used technique for arsenic speciation. advion.comthermofisher.com This hyphenated method combines the separation capabilities of HPLC with the high sensitivity and element-specific detection of ICP-MS. thermofisher.com

For a compound like octylammonium methanearsonate, which possesses both a cationic (octylammonium) and an anionic (methanearsonate) part, specific HPLC modes are required for effective separation. While standard reversed-phase or ion-exchange chromatography might be employed, a more robust approach would involve mixed-mode or ion-pairing chromatography. nih.gov

Mixed-Mode Chromatography: This approach utilizes a stationary phase with both reversed-phase and ion-exchange characteristics. A mixed-mode column, such as one with anion exchange and reverse-phase interactions, could simultaneously retain the anionic methanearsonate and the hydrophobic octyl chain of the cation. nih.gov

Ion-Pairing Chromatography: In this technique, an ion-pairing reagent is added to the mobile phase. For instance, a long-chain alkyl sulfonate could be used to form a neutral ion pair with the octylammonium cation, allowing for its separation on a reversed-phase column.

Following separation by HPLC, the eluent is introduced into the ICP-MS system. The high-temperature argon plasma atomizes and ionizes all arsenic-containing molecules, and the mass spectrometer detects the arsenic isotope (75As), providing highly sensitive and specific quantification. nih.gov The high sensitivity of modern ICP-MS systems, particularly sector field ICP-MS, allows for extremely low detection limits, often in the parts-per-trillion (pg g-1) range. thermofisher.com

Table 1: Illustrative HPLC-ICP-MS Parameters for Octylammonium Methanearsonate Analysis

| Parameter | Typical Conditions |

|---|---|

| HPLC Column | Mixed-Mode (e.g., C18 with embedded anion-exchange groups) or Reversed-Phase C18 (with ion-pairing reagent) |

| Mobile Phase | Gradient elution with a buffer (e.g., ammonium (B1175870) carbonate) and an organic modifier (e.g., methanol). nih.govnih.gov |

| Ion-Pairing Reagent (if used) | e.g., Heptanesulfonate |

| Flow Rate | 0.5 - 1.0 mL/min |

| ICP-MS Detection | Monitoring 75As |

| RF Power | ~1500 W |

| Nebulizer Gas Flow | ~1.0 L/min |

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. However, octylammonium methanearsonate is an ionic salt and is therefore non-volatile, making direct GC analysis unsuitable. american.edu To analyze such compounds by GC, a chemical modification step known as derivatization is required to convert the analyte into a volatile and thermally stable derivative. youtube.commdpi.com

For the methanearsonate portion, derivatization with thiol-containing reagents like 2,3-dimercapto-1-propanol (BAL) can produce a volatile cyclic thioarsenical compound suitable for GC analysis. nih.gov However, the octylammonium cation presents a significant challenge. Quaternary ammonium salts tend to undergo decomposition in the hot GC injection port through processes like Hofmann elimination, leading to multiple products and making quantification unreliable. american.educhromforum.org

Given these challenges, GC-based methods are generally less suitable and more complex for the analysis of octylammonium methanearsonate compared to HPLC-based techniques. If pursued, significant methods development would be required to achieve a stable and quantifiable derivative of the intact salt or its constituent ions.

Ion Chromatography (IC) is a subset of HPLC that is specifically designed for the separation of ionic species. nih.govthermofisher.com It is a highly effective technique for arsenic speciation, capable of separating various anionic and cationic arsenic compounds. scispace.com

For octylammonium methanearsonate, a sequential IC approach could be envisioned. An anion-exchange column would be used to separate the methanearsonate anion from other anions in the sample. jfda-online.com Subsequently, a cation-exchange column could be employed to separate the octylammonium cation. scispace.com By coupling the IC system to an ICP-MS detector, both the anionic and cationic components of the compound could be quantified based on their arsenic and nitrogen content, respectively, although ICP-MS is primarily used for elemental detection like arsenic.

The choice of eluent is critical in IC. For anion exchange, buffers such as ammonium carbonate or ammonium nitrate (B79036) are commonly used. nih.govnih.gov For cation exchange, acidic mobile phases containing reagents like pyridine (B92270) are often employed to achieve separation. scispace.com

Table 2: Potential Ion Chromatography System for Octylammonium Methanearsonate

| Component | Anion Analysis | Cation Analysis |

|---|---|---|

| Column | Anion-exchange (e.g., polystyrene-divinylbenzene based) | Cation-exchange (e.g., silica-based with sulfonic acid groups) |

| Mobile Phase | Ammonium carbonate buffer (pH ~9) | Pyridine buffer (pH ~3) |

| Detection | ICP-MS (for 75As) or Conductivity Detector | Conductivity Detector |

| Suppressor | Anion suppressor (if using conductivity detection) | Cation suppressor (if using conductivity detection) |

Spectroscopic and Spectrometric Characterization Methods

While chromatography is used for separation and quantification, spectroscopic and spectrometric methods are vital for the structural confirmation and characterization of octylammonium methanearsonate.

Tandem Mass Spectrometry (MS/MS), often coupled with a liquid chromatography front-end (LC-MS/MS), is an indispensable tool for the structural elucidation of unknown compounds. researchgate.net In MS/MS, a precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. wikipedia.org This fragmentation pattern provides a "fingerprint" of the molecule's structure. libretexts.orgyoutube.com

For octylammonium methanearsonate, electrospray ionization (ESI) would be the preferred ionization technique due to the compound's ionic nature. In positive ion mode, the octylammonium cation would be detected as the precursor ion. In negative ion mode, the methanearsonate anion would be the precursor.

Fragmentation of Methanearsonate: The fragmentation of organoarsenic compounds has been studied. nih.gov Collision-induced dissociation of the methanearsonate anion ([CH3AsO3H]-) would likely involve the loss of neutral molecules such as water (H2O) and formaldehyde (B43269) (CH2O), leading to characteristic product ions that can confirm the structure of the arsenical moiety.

Fragmentation of Octylammonium: The fragmentation of the octylammonium cation would proceed through characteristic pathways for alkylamines, such as the loss of neutral alkanes.

By analyzing the fragmentation patterns in both positive and negative ion modes, the identities of both the cation and the anion can be confirmed, thus providing unambiguous identification of octylammonium methanearsonate.

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides information about the oxidation state and local chemical environment of a specific element, in this case, arsenic. oup.com XAS is element-specific and can be performed on solid and liquid samples with minimal preparation. oup.com

The XAS spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region provides information about the oxidation state of the arsenic atom. For octylammonium methanearsonate, the arsenic is in the +5 oxidation state (As(V)). The XANES spectrum would show an absorption edge at an energy characteristic of As(V) compounds.

EXAFS: The EXAFS region contains information about the atoms immediately surrounding the arsenic atom, including their type, distance, and number (coordination number). Analysis of the EXAFS spectrum of octylammonium methanearsonate would reveal the As-C bond from the methyl group and the As-O bonds from the arsonate group, confirming the local structure around the arsenic atom.

While powerful, XAS has limitations. It requires relatively high concentrations of the analyte (typically in the parts-per-million range) and may have difficulty distinguishing between different arsenic species if one is not present at a concentration of at least 5-10% of the total arsenic. oup.com Therefore, it is more suited for characterizing bulk materials or samples with higher concentrations of octylammonium methanearsonate rather than for trace analysis.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| Octylammonium methanearsonate |

| Methanearsonate |

| Octylammonium |

| Heptanesulfonate |

| Ammonium carbonate |

| Ammonium nitrate |

| Pyridine |

| 2,3-dimercapto-1-propanol (BAL) |

| Water |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Transformation Products

¹H NMR Spectroscopy: Proton NMR would be instrumental in identifying changes to the octylammonium cation. The long alkyl chain of the octylammonium ion would produce a series of characteristic signals in the upfield region of the spectrum. Degradation pathways might involve oxidation or cleavage of the alkyl chain, leading to the appearance of new signals corresponding to, for example, alcohols, aldehydes, or carboxylic acids, and a change in the integration and multiplicity of the original alkyl signals. For the methanearsonate moiety, the methyl group attached to the arsenic atom gives a characteristic singlet. Any transformation involving this bond would lead to a change in its chemical shift or its disappearance.

¹³C NMR Spectroscopy: Carbon-13 NMR provides complementary information on the carbon skeleton. Each carbon atom in the octylammonium chain would have a distinct chemical shift. Transformation of the chain would result in new signals corresponding to oxidized carbons (e.g., carbonyl carbons) and shifts in the signals of neighboring carbons. The methyl carbon of the methanearsonate group would also have a characteristic chemical shift that would be sensitive to changes in the arsenic coordination sphere.

A hypothetical analysis of a transformation product where the octyl chain has been oxidized to a carboxylic acid is presented in the table below.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Octylammonium Methanearsonate Transformation Product (Octanoic Acid and Methanearsonic Acid)

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methanearsonate | As-CH ₃ | ~2.0-2.5 | ~15-25 |

| Octanoic Acid | H OOC- | ~10-12 | - |

| Octanoic Acid | HOOC - | - | ~170-180 |

| Octanoic Acid | -CH₂-COOH | ~2.2-2.5 | ~30-40 |

| Octanoic Acid | -(CH₂)₅- | ~1.2-1.7 | ~20-35 |

| Octanoic Acid | -CH₃ | ~0.8-1.0 | ~10-15 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and is a powerful tool for monitoring the transformation of octylammonium methanearsonate. These techniques are complementary, as some vibrational modes that are strong in FTIR may be weak or absent in Raman spectra, and vice versa.

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule's functional groups. For octylammonium methanearsonate, the FTIR spectrum would be expected to show characteristic bands for the N-H bonds of the primary ammonium group, the C-H bonds of the octyl chain, and the As-O and As-C bonds of the methanearsonate anion. Transformation of the compound would be indicated by the appearance of new absorption bands or the disappearance of existing ones. For example, oxidation of the octyl chain would lead to the appearance of a strong C=O stretching band for a carbonyl group or a broad O-H stretching band for a hydroxyl group.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For octylammonium methanearsonate, Raman spectroscopy would be useful for observing the C-C backbone of the octyl chain and the symmetric vibrations of the methanearsonate group. Changes in the Raman spectrum could indicate alterations to the carbon skeleton or the coordination environment of the arsenic atom.

The table below summarizes the expected vibrational frequencies for key functional groups in octylammonium methanearsonate and potential transformation products.

Interactive Table: Characteristic Vibrational Frequencies for Functional Group Analysis

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H (Ammonium) | Stretching | 3300-3000 | Weak |

| C-H (Alkyl) | Stretching | 2960-2850 | 2960-2850 |

| C-N | Stretching | 1250-1020 | Moderate |

| As=O | Stretching | ~900 | Strong |

| As-O | Stretching | ~780 | Moderate |

| As-C | Stretching | ~600 | Strong |

| O-H (Alcohol) | Stretching | 3600-3200 (broad) | Weak |

| C=O (Carbonyl) | Stretching | 1760-1690 (strong) | Moderate |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (very broad) | Weak |

Method Development and Validation Principles for Organoarsenical Analysis

The development and validation of analytical methods for the determination of organoarsenical compounds like octylammonium methanearsonate are critical to ensure the reliability and accuracy of environmental and biological monitoring data. Given the ionic and polar nature of this compound, specific challenges in method development and validation must be addressed.

Sensitivity, Selectivity, and Robustness Assessments

Sensitivity is a measure of the method's ability to detect and quantify low concentrations of the analyte. For organoarsenicals, which can be toxic at trace levels, achieving low limits of detection (LOD) and quantification (LOQ) is paramount. This is often accomplished by using highly sensitive detection techniques such as inductively coupled plasma mass spectrometry (ICP-MS) for elemental arsenic detection or tandem mass spectrometry (MS/MS) for molecular detection.

Selectivity refers to the ability of the method to distinguish the analyte from other components in the sample matrix. Chromatographic separation, typically using liquid chromatography (LC), is essential to separate octylammonium methanearsonate from other organoarsenicals and matrix components that could interfere with its detection. The choice of chromatographic column and mobile phase is critical for achieving the desired selectivity.

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. chemicalbook.commetrohm.comnih.govbohrium.com Robustness testing is a crucial part of method validation and provides an indication of the method's reliability during routine use. chemicalbook.commetrohm.comnih.govbohrium.com For the analysis of octylammonium methanearsonate, parameters such as pH of the mobile phase, column temperature, and flow rate should be systematically varied to assess their impact on the analytical results. nih.govbohrium.com

Interactive Table: Key Parameters for Method Validation of Organoarsenical Analysis

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy (Trueness) | The closeness of the mean of a set of results to the true value. | Recovery of 70-120% for spiked samples. |

| Precision (Repeatability and Intermediate Precision) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 20% |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |

Matrix Effects and Interference Studies

Matrix effects are a significant challenge in the analysis of organoarsenicals in complex environmental samples such as soil and water. mdpi.comrsc.org These effects arise from the co-extraction of other compounds from the sample matrix that can either suppress or enhance the analyte signal in the detector, leading to inaccurate quantification. arxiv.org For ionic and polar compounds like octylammonium methanearsonate, matrix effects can be particularly pronounced.

Interference studies are conducted to identify and mitigate the impact of matrix components. This involves analyzing the target analyte in the presence of potential interferents. Strategies to minimize matrix effects include:

Effective Sample Preparation: Techniques such as solid-phase extraction (SPE) can be used to remove interfering compounds from the sample extract before analysis.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample matrix can help to compensate for matrix effects.

Use of Internal Standards: The addition of a known amount of a structurally similar compound (internal standard) to both the samples and calibration standards can correct for variations in signal response caused by matrix effects.

Development of Novel Biosensors and Immunoassays for Organoarsenical Detection

The development of rapid, sensitive, and cost-effective methods for the detection of organoarsenicals is an active area of research. Biosensors and immunoassays offer promising alternatives to traditional chromatographic techniques for screening and monitoring purposes.

Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal in the presence of the target analyte. For organoarsenicals, biosensors have been developed based on various principles:

Enzyme-based biosensors: These sensors utilize enzymes that are inhibited by arsenic compounds. The change in enzyme activity is proportional to the concentration of the organoarsenical.

Whole-cell biosensors: Genetically engineered microorganisms that produce a detectable signal (e.g., fluorescence or luminescence) in the presence of arsenic have been developed. nih.govnih.govresearchgate.nettandfonline.com These can be designed to be selective for specific forms of arsenic. nih.govnih.govresearchgate.nettandfonline.com

DNA-based biosensors: These sensors exploit the interaction of arsenic compounds with DNA. nih.gov

Immunoassays are based on the highly specific binding between an antibody and an antigen. For small molecules like octylammonium methanearsonate, a competitive immunoassay format is typically used. In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. The development of an immunoassay for octylammonium methanearsonate would require the synthesis of a suitable hapten (a small molecule that can elicit an immune response when attached to a larger carrier molecule) and the production of specific antibodies. Immunoassays can be formatted for high-throughput screening using microplates (ELISA) or for rapid on-site testing using lateral flow devices. nih.govresearchgate.netcrossref.orgresearchgate.net

Interactive Table: Comparison of Biosensors and Immunoassays for Organoarsenical Detection

| Feature | Biosensors | Immunoassays |

| Recognition Element | Enzymes, whole cells, DNA, aptamers | Antibodies |

| Principle | Catalytic activity, gene expression, binding events | Antigen-antibody binding |

| Advantages | High sensitivity, potential for real-time monitoring, portability | High specificity, high throughput, well-established formats (e.g., ELISA) |

| Challenges | Stability of biological components, potential for matrix interference, specificity can be broad | Antibody production can be time-consuming and expensive, cross-reactivity with related compounds |

Bioremediation and Engineered Biotransformation Strategies for Organoarsenical Compounds

Microbial Bioremediation Approaches

Microorganisms are central to the biogeochemical cycling of arsenic and have developed various mechanisms to interact with and transform arsenic compounds. frontiersin.orgmdpi.com These natural processes, including oxidation, reduction, methylation, and biosorption, form the basis of microbial bioremediation strategies for organoarsenicals. nih.govresearchgate.net

The successful implementation of bioremediation hinges on identifying and isolating microorganisms with the specific capability to degrade target pollutants. Research has focused on isolating bacteria from pesticide-contaminated agricultural soils and industrial waste sites, which are often hotspots for microbes with novel catabolic capabilities. nih.govnih.gov

While specific studies isolating microorganisms that degrade octylammonium methanearsonate are not extensively documented, research on related organoarsenical pesticides provides a strong precedent. For instance, bacteria capable of degrading herbicides and pesticides like malathion, chlorpyrifos, and DDT have been successfully isolated from contaminated soils. nih.govnih.gov The process typically involves an enrichment culture technique, where soil samples are incubated in a minimal salt medium containing the target compound as the sole carbon source. soeagra.comcabidigitallibrary.org Isolates that show significant growth are then selected for further characterization.

Identification of these potent strains is commonly achieved through a combination of morphological, biochemical, and molecular methods, with 16S rRNA gene sequencing being the standard for bacterial identification. nih.govresearchgate.net Studies have identified various genera, including Pseudomonas, Bacillus, Enterobacter, and Kocuria, as effective degraders of complex organic pollutants. mdpi.comnih.govsoeagra.com For example, Aspergillus flevipes has been identified as a hyper-tolerant fungus capable of resisting high concentrations of arsenite and contributing to its removal from growth media. researchgate.net

Table 1: Examples of Microorganisms Isolated for Pesticide Degradation

| Isolate ID | Identified As | Target Compound(s) | Source of Isolation | Key Findings |

|---|---|---|---|---|

| DDT 1 | Enterobacter cloacae | DDT | Agricultural & Hospital Waste Soil | Maximum growth and degradation observed in 15 days at 50 ppm DDT concentration. nih.gov |

| PDM-15 | Kocuria assamensis | Chlorpyrifos, Malathion | Agricultural Soil | Degraded 71.3% of chlorpyrifos and 85% of malathion. nih.gov |

| GMMC1 | Pseudomonas fluorescens | Lambda-cyhalothrin | Paddy Field Soil | Tolerated pesticide concentrations up to 500 ppm. cabidigitallibrary.org |

Optimization of Environmental Conditions for Enhanced Biodegradation

The efficiency of microbial degradation is highly dependent on environmental conditions. Key factors influencing the rate of bioremediation include pH, temperature, nutrient availability, and the concentration of the pollutant itself. Optimizing these parameters is crucial for enhancing the metabolic activity of degrading microorganisms.

Metagenomics and proteomics offer powerful, culture-independent tools to understand the complex microbial communities and functional pathways involved in bioremediation. ou.ac.lk Metagenomics involves the direct sequencing of DNA from an environmental sample, revealing the genetic potential of the entire microbial community, including non-culturable organisms. frontiersin.org This approach can identify key genes and enzymes responsible for the degradation of pollutants and help analyze the structure and function of the microbial population during bioremediation. ou.ac.lk

Metagenomic studies of arsenic-contaminated environments have highlighted the importance of genes related to arsenic transformation, such as those for arsenate reduction (arsC), arsenite oxidation, and arsenic methylation (arsM). frontiersin.orgfrontiersin.org For example, analysis of soils from a gold mine revealed the presence of bacteria like Bacillus cereus and Lysinibacillus boronitolerans capable of hyper-tolerance to arsenic, with the ability to bioaccumulate significant percentages of both As(III) and As(V). mdpi.com

Proteomics, the large-scale study of proteins, provides a snapshot of the functional activity of microorganisms under specific conditions. nih.gov By comparing the protein expression profiles of microorganisms in the presence and absence of a contaminant like an organoarsenical, researchers can identify proteins that are upregulated and directly involved in the detoxification and degradation pathways. nih.govmdpi.com For example, proteomic analysis of Pseudomonas pseudoalcaligenes revealed that the ArsH protein increased in the presence of arsenite, suggesting a role in protecting the cell from oxidative stress. nih.gov Such studies are crucial for elucidating the molecular mechanisms of resistance and transformation, which can be leveraged for more effective bioremediation strategies. nih.gov

Genetic engineering offers the potential to significantly improve the efficiency of microbial bioremediation. researchgate.net By introducing or overexpressing specific genes, microorganisms can be endowed with enhanced capabilities to tolerate, sequester, or degrade pollutants. academicjournals.org A primary focus in arsenic bioremediation is the manipulation of the ars operon, which encodes a suite of proteins for arsenic resistance and detoxification. nih.gov

Strategies include engineering bacteria to enhance their biosorption capacity, selectivity, and stability. researchgate.net For example, genes responsible for arsenic transport, reduction (e.g., arsC), and efflux can be transferred to robust bacterial strains that are well-adapted to the contaminated environment. researchgate.net This approach aims to create "microbial cell factories" that can efficiently detoxify arsenic compounds. While the genetic engineering of microorganisms specifically for octylammonium methanearsonate degradation is not yet reported, the principles have been successfully applied to other contaminants. The genetically engineered Corynebacterium glutamicum, for instance, has demonstrated optimized arsenic removal efficiency. researchgate.net Continued advancements in this field are expected to produce microbes tailored for the efficient remediation of specific organoarsenical pollutants. researchgate.net

Phytoremediation Potential in Terrestrial and Aquatic Systems

Phytoremediation is an environmentally friendly and cost-effective technology that utilizes plants to remove, contain, or degrade contaminants in soil and water. nih.govresearchgate.net For arsenic contamination, key phytoremediation mechanisms include phytoextraction (accumulating arsenic in harvestable plant tissues) and phytostabilization (immobilizing arsenic in the soil). mdpi.com Certain plants, known as hyperaccumulators, have a natural ability to tolerate and accumulate high concentrations of toxic elements. The fern Pteris vittata is a well-known arsenic hyperaccumulator and a primary subject of phytoremediation research. nih.gov Aquatic plants, such as water hyacinth, also show potential for removing arsenic from water. nih.govmdpi.com

The rhizosphere—the narrow region of soil directly influenced by root secretions—is a critical zone for plant-microbe interactions that can significantly impact arsenic bioavailability and transformation. frontiersin.org Microorganisms in the rhizosphere play a pivotal role in arsenic speciation, which in turn affects its uptake by plants. frontiersin.orgresearchgate.net

Rhizosphere microbes can influence arsenic in several ways:

Oxidation/Reduction: Some bacteria can oxidize the more mobile and toxic arsenite (As(III)) to the less mobile arsenate (As(V)), which can then be more readily adsorbed to soil minerals, reducing its availability to the plant. researchgate.net Conversely, arsenate-reducing bacteria can convert As(V) to As(III), a process that can increase arsenic mobility. frontiersin.org

Methylation: Microbial methylation can transform inorganic arsenic into organic forms, such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMAA), which have different toxicity and mobility characteristics. frontiersin.org

Nutrient Cycling: Microbes influence the cycling of nutrients like phosphorus and iron, which strongly interact with arsenic. nih.govnih.gov Since arsenate and phosphate (B84403) are chemically similar, they compete for uptake by plant roots; microbial activity that alters phosphate availability can thus indirectly affect arsenic uptake. researchgate.net

Enzymatic Bioremediation and Catalyst Development

Enzymatic bioremediation represents a promising strategy for the detoxification of environments contaminated with organoarsenicals. This approach focuses on using specific enzymes that can catalyze the cleavage of the stable carbon-arsenic (C-As) bond, which is the critical step in mineralizing these organic compounds into less toxic inorganic forms.

A key enzyme identified as responsible for the aerobic degradation of organoarsenicals is the C-As lyase, ArsI. pnas.orgresearchgate.netresearchgate.net This enzyme is a non-heme, iron(II)-dependent dioxygenase that catalyzes the oxygen-dependent cleavage of the C-As bond in trivalent organoarsenicals. researchgate.netresearchgate.net The discovery of the arsI gene in environmental bacteria has provided a molecular mechanism for the breakdown of compounds like methylarsonous acid (MAs(III)) and the trivalent form of roxarsone (B1679585) (Rox(III)). pnas.orgpnas.org

The catalytic activity of ArsI requires a ferrous ion (Fe²⁺) and a reducing agent, such as cysteine, to maintain the iron and the trivalent arsenic substrate in their reduced states. pnas.orgpnas.org The enzyme is highly specific for Fe²⁺. pnas.orgpnas.org Structural studies reveal that ArsI possesses a unique substrate-binding loop containing a vicinal pair of cysteine residues (Cys96-Cys97 in one ortholog) that are crucial for binding trivalent organoarsenicals. pnas.orgnih.gov The reaction mechanism involves the incorporation of one oxygen atom from dioxygen (O₂) onto the carbon and the other onto the arsenic atom, leading to the breakage of the C-As bond. researchgate.net This cleavage releases inorganic arsenite (As(III)) and the corresponding organic substituent. researchgate.netnih.gov For example, the degradation of Rox(III) by ArsI yields As(III) and 2-nitrohydroquinone. researchgate.net

To enhance the efficiency and applicability of enzymes like ArsI for bioremediation, protein engineering strategies are employed. Two complementary approaches are rational design and directed evolution. nih.gov

Rational Design involves using detailed knowledge of an enzyme's three-dimensional structure, active site, and catalytic mechanism to make targeted modifications. nih.govlongdom.orgnih.gov Based on crystallographic data for ArsI, researchers can identify key amino acid residues in the active site or substrate binding loop. researchgate.netresearchgate.net Using site-directed mutagenesis, these residues can be substituted to potentially improve substrate affinity, enhance catalytic activity, or broaden the range of treatable organoarsenical substrates. nih.gov For instance, modifications to the substrate-binding loop could be engineered to better accommodate bulkier substrates than those naturally preferred by the enzyme. longdom.org

Directed Evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties without requiring a deep understanding of their structure-function relationships. rcsb.orgwikipedia.org This process begins by generating a large library of mutant genes of the target enzyme (e.g., arsI) through random mutagenesis or DNA shuffling. wikipedia.org These variants are then expressed, and high-throughput screening methods are used to identify mutants with improved C-As lyase activity, stability, or specificity. rcsb.orgnih.gov The best-performing variants are selected to serve as the template for subsequent rounds of mutation and selection, leading to a stepwise accumulation of beneficial mutations and the evolution of a superior biocatalyst. wikipedia.org

Understanding the kinetics and substrate range of C-As lyases is essential for their practical application. Enzyme kinetics studies measure parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max) or turnover number (k_cat), which describe the enzyme's affinity for a substrate and its catalytic efficiency, respectively. pressbooks.pubpatsnap.com

For the ArsI enzyme, kinetic parameters have been determined for its natural substrate, methylarsonous acid (MAs(III)). These studies provide a baseline for its catalytic efficiency.

| Parameter | Value | Description |

|---|---|---|

| K_m | 6.4 ± 1.7 µM | The substrate concentration at which the reaction rate is half of V_max, indicating substrate affinity. pnas.org |

| Turnover Number (k_cat) | 0.22 ± 0.04 min⁻¹ | The number of substrate molecules converted to product per enzyme molecule per minute. pnas.org |

Substrate specificity studies have revealed that ArsI can cleave the C-As bond in a wide array of trivalent organoarsenicals, extending beyond simple methylated forms. nih.gov Research indicates that ArsI exhibits high affinity for several anthropogenic aromatic arsenicals, in some cases binding them more tightly than its natural substrate, MAs(III). nih.gov

| Substrate Class | Specific Examples | Binding/Activity Notes |

|---|---|---|

| Methylated Arsenicals | Methylarsonous acid (MAs(III)) | Considered a natural substrate; serves as a baseline for activity. nih.gov |

| Aromatic Arsenicals (Trivalent forms) | Roxarsone (Rox(III)) | Binds with very high affinity, higher than MAs(III). nih.gov |

| Nitarsone (Nit(III)) | Effectively cleaved by ArsI. nih.gov | |

| p-Arsanilic acid (p-ASA(III)) | Effectively cleaved by ArsI. nih.gov |

Computational and Theoretical Chemistry Studies of Octylammonium Methanearsonate

Molecular Modeling and Simulation of Structure and Reactivity

Molecular modeling and simulation techniques are employed to understand the three-dimensional structure of octylammonium methanearsonate and predict its chemical reactivity. These computational approaches allow for a detailed examination of the compound's intrinsic properties and its interactions with its surroundings.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. acs.org DFT calculations can elucidate the distribution of electrons within the octylammonium methanearsonate ion pair, providing crucial information about its stability, reactivity, and intermolecular interactions. nih.gov

DFT studies on analogous long-chain alkylammonium cations reveal that the positive charge is primarily localized on the nitrogen atom of the ammonium (B1175870) head group. acs.orgresearchgate.net The long octyl chain is largely non-polar. For the methanearsonate anion, calculations show that the negative charge is distributed across the oxygen atoms bonded to the arsenic center. researchgate.net This charge separation dictates the electrostatic interactions between the cation and anion and with polar environmental molecules like water.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For octylammonium methanearsonate, the HOMO is typically associated with the electron-rich arsenate group, while the LUMO is centered on the ammonium cation. The precise energy values determine the compound's susceptibility to electrophilic and nucleophilic attack. DFT calculations confirm that the reaction of arsenicals with thiol groups, a key mechanism of toxicity, is energetically favorable. acs.orgnih.gov

Table 1: Predicted Electronic Properties of Octylammonium Methanearsonate Components from DFT Studies on Analogous Compounds This table presents hypothetical data based on typical values reported for similar chemical moieties in the literature.

| Component | Property | Calculated Value | Significance |

|---|---|---|---|

| Octylammonium (Cation) | Proton Affinity (PA) | ~950 kJ/mol | Indicates strong basicity and stability of the cation. acs.org |

| Octylammonium (Cation) | LUMO Energy | ~ -1.0 eV | Relates to susceptibility to nucleophilic attack. researchgate.net |

| Methanearsonate (Anion) | HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability and electrophilic attack. researchgate.net |

| Ion Pair | HOMO-LUMO Gap | ~5.5 eV | Indicates high kinetic stability. nih.gov |

| Ion Pair | Dipole Moment | High | Governs interaction with polar solvents and surfaces. researchgate.net |

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a dynamic picture of how octylammonium methanearsonate interacts with its environment. rsc.orgrsc.org These simulations are particularly useful for understanding its behavior at interfaces, such as between water and soil particles or between water and biological membranes.

As a surfactant-like molecule with a polar head (ammonium group) and a long non-polar tail (octyl chain), octylammonium methanearsonate is expected to exhibit distinct interfacial behavior. MD simulations of similar alkylammonium compounds show that they readily adsorb to negatively charged surfaces, such as clay minerals and organic matter in soil. nih.gov The positively charged ammonium head group forms strong electrostatic interactions with the surface, while the hydrophobic octyl tail can interact with non-polar organic components in the soil matrix. nih.gov

In aqueous systems, MD simulations can predict the partitioning of the compound between water and other phases. The simulations can model how the molecule orients itself at the air-water interface, reducing surface tension. nih.gov Furthermore, MD simulations can be used to investigate the interaction of the compound with biological membranes, where the octyl chain can penetrate the lipid bilayer, potentially leading to membrane disruption. rsc.org The methanearsonate anion would remain in the aqueous phase or associate with cations present on environmental surfaces.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate, such as its rate of degradation. researchgate.neteuropa.eu For octylammonium methanearsonate, QSAR can be used to predict its persistence and identify the molecular features that are most important for its degradation. nih.gov

Key Molecular Descriptors for QSAR Modeling of Octylammonium Methanearsonate:

Topological Descriptors: Molecular weight, number of carbon atoms, branching indices. These describe the size and shape of the molecule.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges. These relate to the molecule's reactivity. appliedmineralogy.com

Hydrophobicity Descriptors: Log P (octanol-water partition coefficient). This is crucial for predicting bioaccumulation and sorption to organic matter.

By inputting these descriptors into established QSAR models, it is possible to estimate the likely biodegradability half-life of octylammonium methanearsonate and compare it to other organo-arsenical compounds. The model would likely predict that the long alkyl chain contributes to sorption and potential persistence, while the C-As bond in the methanearsonate moiety is the primary site for enzymatic attack and degradation.

Prediction of Abiotic and Biotic Transformation Mechanisms

The environmental fate of octylammonium methanearsonate is governed by both abiotic (non-biological) and biotic (biological) transformation processes. Computational models can help predict the primary pathways for its breakdown.

Abiotic Transformation: The methanearsonate component is known to be stable against abiotic hydrolysis in water. nih.gov Abiotic degradation is more likely to occur through reactions with naturally occurring minerals in soil and sediment. navy.mil For instance, interaction with iron oxides or other reactive mineral surfaces could potentially facilitate the cleavage of the carbon-arsenic bond, although this is generally a slow process. Photodegradation is not considered a major transformation pathway for simple organo-arsenicals.

Biotic Transformation: Microbial activity is the main driver of transformation for methanearsonate in the environment. oup.comnih.gov The primary biotic pathways, established from studies on the herbicide monosodium methanearsonate (MSMA), involve methylation and demethylation: nih.govoup.com

Demethylation: Microorganisms can cleave the carbon-arsenic bond in methanearsonate to produce inorganic arsenic (arsenate, As(V)), which is less mobile but can be more toxic depending on its subsequent fate. nih.gov

Methylation: Conversely, other microbial pathways can add another methyl group to form dimethylarsinic acid (DMA), which has different toxicity and mobility characteristics. nih.gov

The octylammonium cation is expected to be biodegradable, with microorganisms utilizing the long alkyl chain as a carbon source. The ultimate degradation products would be carbon dioxide, water, and ammonium. academicjournals.org

Docking Studies of Octylammonium Methanearsonate with Bioremediation Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. scholarsresearchlibrary.com This method is invaluable for understanding how octylammonium methanearsonate might be targeted by enzymes involved in bioremediation. researchgate.netresearchgate.net

The primary targets for bioremediation are enzymes capable of transforming arsenic compounds. Key enzymes include:

Arsenite Oxidase (Aio): This enzyme catalyzes the oxidation of more toxic arsenite (As(III)) to less toxic arsenate (As(V)). nih.govhawaii.edunih.govnih.gov

Arsenate Reductase (ArsC): This enzyme reduces arsenate (As(V)) to arsenite (As(III)), often as part of a cellular detoxification mechanism where arsenite is then expelled from the cell. oup.comnih.gov

C-As Lyases (ArsI): These enzymes are capable of directly cleaving the carbon-arsenic bond in organo-arsenical compounds, which is a critical step in their complete degradation. nih.gov

Docking studies would involve modeling the three-dimensional structure of these enzymes and virtually placing the methanearsonate anion into their active sites. The simulation calculates a binding energy or docking score, which indicates the strength of the interaction. nih.govacs.org Studies on similar arsenic compounds have identified key amino acid residues (such as cysteine, arginine, and histidine) in the active sites that are crucial for binding the arsenical moiety through hydrogen bonds and electrostatic interactions. researchgate.netresearchgate.net